BI-99179 is a selective small molecule inhibitor developed for the in vivo validation of type I fatty acid synthase (FAS) as a therapeutic target for lipid metabolism-related disorders. Discovered by Boehringer Ingelheim, this compound demonstrates high potency and selectivity, making it a promising candidate for treating conditions such as obesity and certain cancers where FAS is overexpressed. The compound has shown significant peripheral and central exposure upon oral administration in animal models, highlighting its potential for clinical applications in metabolic diseases and oncology .
BI-99179 was identified through a high-throughput screening process that focused on cyclopentanecarboxanilides, which are recognized as non-covalent inhibitors of type I fatty acid synthase. The optimization of initial hits led to the development of BI-99179, characterized by its remarkable efficacy and selectivity .
The synthesis of BI-99179 involves several steps that focus on optimizing the cyclopentanecarboxanilide scaffold to enhance its inhibitory activity against fatty acid synthase. Initial compounds were screened for their ability to inhibit FAS activity, leading to iterative modifications aimed at improving potency and selectivity.
The synthetic route includes:
The final compound exhibits an IC50 value of 79 nM against human FAS isolated from HeLa cells, demonstrating its effectiveness as an inhibitor .
BI-99179 primarily functions through non-covalent interactions with the ketoacyl reductase domain of the fatty acid synthase enzyme. This interaction inhibits the enzyme's activity, thus blocking the synthesis of fatty acids.
In vitro studies show that BI-99179 effectively inhibits the incorporation of radiolabeled acetate into fatty acids in various cell lines, including HeLa and human lung cancer cells (H1975), with IC50 values indicating strong inhibitory effects .
The mechanism by which BI-99179 exerts its inhibitory effects involves binding to the ketoacyl reductase domain of fatty acid synthase. This binding prevents the conversion of malonyl-CoA to palmitate, effectively halting fatty acid synthesis.
Pharmacological studies indicate that administration of BI-99179 leads to increased levels of malonyl-CoA in hypothalamic tissues, suggesting that it may also affect appetite regulation and energy metabolism .
BI-99179 has several potential scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2